Isopropoxyde de strontium

Vue d'ensemble

Description

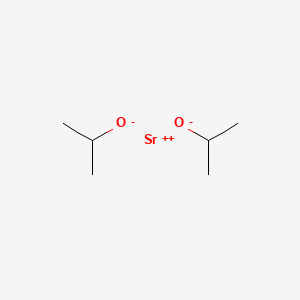

Strontium isopropoxide is an organometallic compound with the chemical formula ( \text{Sr(OCH(CH}_3\text{)}_2\text{)}_2 ). It is a white, moisture-sensitive powder that is soluble in isopropanol. This compound is widely recognized for its role as a catalyst in various chemical reactions, particularly in the ring-opening polymerization of lactides and lactones .

Applications De Recherche Scientifique

Catalytic Applications

1.1 Ring-Opening Polymerization (ROP)

Strontium isopropoxide serves as a highly effective catalyst for the ring-opening polymerization of lactide and several lactones. Research indicates that it facilitates the synthesis of well-defined polyesters, which are critical in biomedical applications due to their biodegradability and biocompatibility.

Key Findings:

- Catalytic Efficiency : Strontium isopropoxide demonstrates exceptional activity in the ROP of lactide (), -caprolactone, -valerolactone, and -decalactone, achieving quantitative monomer conversion within minutes under optimal conditions .

- Kinetic Studies : The polymerization exhibits pseudo-first-order kinetics, with detailed analysis revealing excellent end-group fidelity in polylactide (PLA) chains. The presence of isopropanolate moieties contributes to the initiation of PLA chains, allowing for tailored molar mass control .

Table 1: Summary of ROP Performance with Strontium Isopropoxide

| Monomer | Reaction Time | Conversion Rate | Molar Mass Distribution |

|---|---|---|---|

| Lactide | 1 min | Quantitative | Broad |

| -caprolactone | 1 min | Quantitative | Broad |

| -valerolactone | 1 min | Quantitative | Unimodal (D < 1.2) |

| -decalactone | 90 min | Moderate | Unimodal (D < 1.2) |

Materials Science Applications

2.1 Synthesis of Strontium-Doped Materials

Strontium isopropoxide is utilized in the synthesis of strontium-doped materials, such as strontium titanate (). This compound has significant implications in electronics and photonics due to its dielectric properties.

Case Study: Strontium Titanate Synthesis

- Methodology : Using a sol-gel process, strontium acetate is combined with titanium isopropoxide in ethanol to form strontium titanate. This method allows for controlled morphology and composition of the final product .

- Applications : Strontium titanate exhibits high dielectric constant and ferroelectric properties, making it suitable for capacitors, sensors, and other electronic devices.

Biomedicine

The polyesters synthesized using strontium isopropoxide as a catalyst have garnered attention in biomedical fields for applications such as drug delivery systems and tissue engineering scaffolds.

Research Insights:

- Biocompatibility : Polylactide and its copolymers are FDA-approved materials used extensively in medical implants due to their favorable interaction with biological tissues .

- Controlled Release Systems : The ability to tailor the molar mass and distribution of polyesters allows for the design of drug delivery systems that can provide controlled release profiles.

Mécanisme D'action

Target of Action

Strontium isopropoxide primarily targets the process of ring-opening polymerization (ROP) of various lactones . It acts as a catalyst or initiator for the polymerization of lactide (LA), ε-caprolactone, δ-valerolactone, δ-caprolactone, and δ-decalactone .

Mode of Action

The mode of action of strontium isopropoxide involves the initiation of polylactide (PLA) chains by its isopropanolate moieties . This enables the synthesis of PLA with tailored molar mass. The high catalyst activity of strontium isopropoxide leads to quantitative monomer conversion after a short polymerization time .

Biochemical Pathways

Strontium isopropoxide affects the biochemical pathway of polymerization. It catalyzes the ring-opening polymerization of various lactones, leading to the formation of different polyesters . These polyesters can be used to tailor thermal or mechanical material properties .

Pharmacokinetics

It’s important to note that the catalyst can be retained in the final material . This could potentially influence the bioavailability of strontium isopropoxide.

Result of Action

The result of strontium isopropoxide’s action is the efficient polymerization of various lactones. This leads to the formation of polyesters with tailored molar mass . The polymerization process is characterized by pseudo-first-order kinetics and excellent endgroup fidelity of the polylactide (PLA) with isopropyl and dodecyl α-endgroups .

Action Environment

The action of strontium isopropoxide can be influenced by environmental factors. For instance, long reaction times or high catalyst loadings are usually required for their polymerization . Furthermore, the presence of trace amounts of toxic catalysts based on tin or aluminum in the environment can be a major concern if biomedical applications are intended .

Analyse Biochimique

Biochemical Properties

Strontium isopropoxide plays a significant role in biochemical reactions, particularly as a catalyst in the ring-opening polymerization of lactide and various lactones . It interacts with enzymes and proteins involved in bone remineralization, such as alkaline phosphatase, which is crucial for bone mineralization . The compound’s interaction with these biomolecules enhances its catalytic efficiency and stability, making it a valuable tool in biochemical applications.

Cellular Effects

Strontium isopropoxide has notable effects on various types of cells and cellular processes. It influences cell function by promoting osteoblastogenesis while inhibiting osteoclastogenesis, which is beneficial for bone health . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with calcium-sensing receptors on bone cells . These interactions lead to increased bone formation and reduced bone resorption, highlighting the compound’s potential in treating bone-related disorders.

Molecular Mechanism

At the molecular level, strontium isopropoxide exerts its effects through binding interactions with biomolecules. It acts as a catalyst in the polymerization of lactide and lactones by forming stable complexes with the monomers, facilitating their conversion into polymers . Additionally, strontium isopropoxide can inhibit or activate enzymes involved in bone metabolism, such as alkaline phosphatase, by binding to their active sites . These molecular interactions result in changes in gene expression and cellular function, contributing to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of strontium isopropoxide change over time. The compound is relatively stable, but its catalytic activity can decrease due to degradation or interaction with other chemicals . Long-term studies have shown that strontium isopropoxide can have sustained effects on cellular function, particularly in promoting bone formation and inhibiting bone resorption . Its stability and efficacy may vary depending on the experimental conditions and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of strontium isopropoxide vary with different dosages in animal models. At low doses, the compound promotes bone formation and improves bone density without causing significant adverse effects . At high doses, strontium isopropoxide can lead to toxicity and adverse effects, such as impaired kidney function and altered calcium metabolism . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential risks.

Metabolic Pathways

Strontium isopropoxide is involved in metabolic pathways related to bone metabolism. It interacts with enzymes such as alkaline phosphatase and calcium-sensing receptors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways contributes to its ability to promote bone formation and inhibit bone resorption, making it a valuable tool in the treatment of bone-related disorders.

Transport and Distribution

Within cells and tissues, strontium isopropoxide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by bone cells via calcium-sensing receptors and other transport mechanisms . Once inside the cells, strontium isopropoxide can localize to specific cellular compartments, where it exerts its biochemical effects. The compound’s distribution within tissues is influenced by its affinity for bone tissue, leading to its accumulation in areas of active bone remodeling .

Subcellular Localization

Strontium isopropoxide’s subcellular localization is primarily within the bone cells, where it interacts with enzymes and receptors involved in bone metabolism . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cells enhances its activity and function, contributing to its overall biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Strontium isopropoxide can be synthesized through the reaction of strontium metal with isopropanol. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows: [ \text{Sr} + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Sr(OCH(CH}_3\text{)}_2\text{)}_2} + \text{H}_2 ]

Industrial Production Methods: In an industrial setting, the production of strontium isopropoxide involves the use of high-purity strontium metal and anhydrous isopropanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting strontium isopropoxide is then purified through recrystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Strontium isopropoxide primarily undergoes substitution reactions. It acts as a catalyst in the ring-opening polymerization of various lactones and lactides. The compound can also react with moisture, leading to hydrolysis.

Common Reagents and Conditions:

Ring-Opening Polymerization: Strontium isopropoxide is used as a catalyst in the presence of lactides or lactones. The reaction is typically carried out in an inert solvent such as toluene at room temperature.

Hydrolysis: In the presence of moisture, strontium isopropoxide reacts to form strontium hydroxide and isopropanol.

Major Products:

Ring-Opening Polymerization: The major products are well-defined polyesters with tailored molar masses.

Hydrolysis: The major products are strontium hydroxide and isopropanol

Comparaison Avec Des Composés Similaires

- Yttrium isopropoxide

- Samarium isopropoxide

- Neodymium isopropoxide

Comparison: Strontium isopropoxide is unique due to its high catalytic activity and ability to produce polyesters with tailored properties. Compared to other similar compounds, such as yttrium isopropoxide and samarium isopropoxide, strontium isopropoxide offers superior performance in the ring-opening polymerization of lactides and lactones. This makes it a preferred choice in applications requiring precise control over polymer properties .

Activité Biologique

Strontium isopropoxide (Sr(OiPr)2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis, material science, and biomedical applications. This article explores the biological activity of strontium isopropoxide, focusing on its properties, mechanisms of action, and implications for health and disease.

Overview of Strontium Isopropoxide

Strontium isopropoxide is an organometallic compound that serves as a highly active catalyst in various chemical reactions, including the ring-opening polymerization of lactide and other lactones. Its ability to facilitate these reactions has implications for the synthesis of biodegradable polymers, which are essential in biomedical applications such as drug delivery systems and tissue engineering .

1. Anti-Inflammatory Properties

Recent studies have indicated that strontium compounds, including strontium oxide nanoparticles (SrO NPs), exhibit significant anti-inflammatory properties. While specific research on strontium isopropoxide's direct anti-inflammatory effects is limited, its related compounds have shown promising results. For instance, SrO NPs synthesized from plant extracts demonstrated the ability to inhibit inflammatory enzymes and reduce protein denaturation in vitro . This suggests a potential pathway through which strontium isopropoxide may exert similar effects.

2. Bone Regeneration

Strontium has been well-documented for its role in bone metabolism and regeneration. Strontium ranelate, a different strontium compound, has been used clinically to treat osteoporosis due to its dual action of reducing bone resorption and promoting bone formation. The catalytic properties of strontium isopropoxide may be leveraged to synthesize materials that enhance bone regeneration . The incorporation of strontium into biomaterials could improve their osteoconductivity and support bone healing processes.

The biological activities associated with strontium compounds are believed to involve several mechanisms:

- Inhibition of Inflammatory Pathways : Strontium compounds may modulate signaling pathways involved in inflammation, leading to decreased production of pro-inflammatory cytokines.

- Promotion of Osteoblast Activity : Strontium enhances the proliferation and differentiation of osteoblasts, which are crucial for bone formation.

- Antioxidant Effects : Some studies suggest that strontium can exert antioxidant effects, reducing oxidative stress associated with inflammatory conditions.

Case Studies

- Strontium Oxide Nanoparticles : A study demonstrated that SrO NPs derived from Suaeda monoica exhibited significant anti-inflammatory activity through enzyme inhibition assays. The results indicated a dose-dependent relationship between nanoparticle concentration and anti-inflammatory efficacy .

- Polymer Applications : Research into the use of strontium isopropoxide as a catalyst has shown its effectiveness in producing polyesters with tailored properties suitable for biomedical applications. These polymers can potentially be engineered to release therapeutic agents in a controlled manner, enhancing their utility in drug delivery systems .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory effects of SrO NPs | Significant inhibition of inflammatory enzymes; dose-dependent activity observed | Potential therapeutic applications in inflammatory diseases |

| Bone regeneration potential | Strontium compounds promote osteoblast activity; beneficial in osteoporosis treatment | Development of new biomaterials for bone healing |

| Catalytic properties | High activity in ring-opening polymerization; efficient synthesis of biodegradable polymers | Applications in drug delivery systems and tissue engineering |

Propriétés

IUPAC Name |

strontium;propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O.Sr/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHULXNKDWPTSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421995 | |

| Record name | Strontium isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88863-33-6 | |

| Record name | Strontium isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium isopropoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does strontium isopropoxide act as a catalyst in ring-opening polymerization?

A1: Strontium isopropoxide acts as an initiator in the ring-opening polymerization of cyclic esters like lactide and lactones. [, ] The isopropoxide groups, acting as initiating groups, attack the carbonyl carbon of the cyclic monomer. [] This nucleophilic attack leads to ring opening and the formation of a new alkoxide species, which can further propagate the polymerization process. The presence of two isopropoxide groups per molecule allows for the growth of two polymer chains simultaneously. []

Q2: How does the addition of a co-initiator like dodecanol affect the polymerization process?

A2: The addition of dodecanol as a co-initiator introduces a second type of initiating group into the system. [] Both the isopropanolate moieties of strontium isopropoxide and the dodecanol molecules can initiate the polymerization of lactide, leading to the formation of polylactide (PLA) chains with either isopropyl or dodecyl α-endgroups. [] This dual initiation allows for greater control over the molar mass and properties of the resulting PLA. []

Q3: How can strontium isopropoxide be incorporated into a hybrid material and what properties does it impart?

A3: Strontium isopropoxide serves as a precursor for the synthesis of strontium titanate (SrTiO3) nanoparticles. [] In one study, a hybrid material was formed by first reacting strontium isopropoxide with titanium isopropoxide, followed by hydrolysis and reaction with 2-(methacryloyloxy)ethyl maleate (MMEM). [] This resulted in a SrTiO3 nanoparticle/poly-MMEM hybrid material, where the nanoparticles were chemically bonded to the organic matrix. [] This hybrid material, when dispersed in silicone oil, displayed interesting electrorheological properties, with a yield stress that could be modulated by both the hydrolysis conditions and applied electric field. [] This highlights the potential of strontium isopropoxide in developing advanced materials with tailored functionalities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.